![molecular formula C15H15FN2OS B2886351 [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone CAS No. 312617-60-0](/img/structure/B2886351.png)

[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used recreationally due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research.

Scientific Research Applications

Urease Inhibition

This compound has been used in the development of urease inhibitors . Urease is an enzyme that helps highly pathogenic bacteria colonize and maintain themselves. Inhibiting urease can be a promising method for preventing ureolytic bacterial infections .

Anticancer Applications

The synthesis of novel derivatives of this compound has been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

Cell Viability Studies

Compounds related to [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone have been used in studies of cell viability . For instance, it was observed that these compounds produced a loss of cell viability of MCF-10A cells .

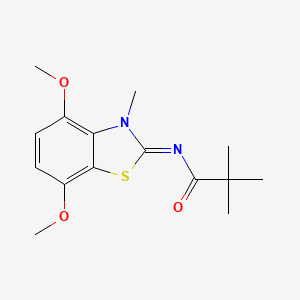

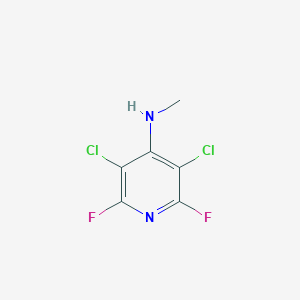

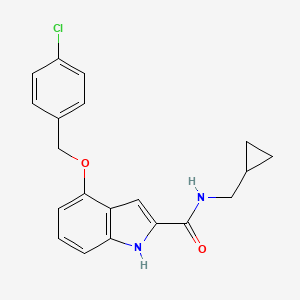

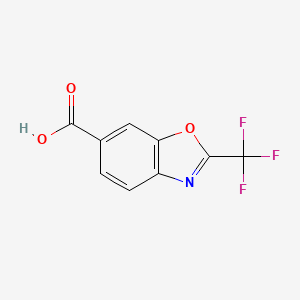

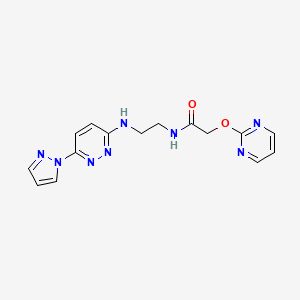

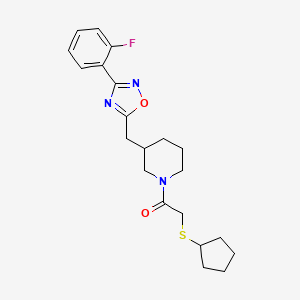

Chemical Structure Analysis

The compound’s chemical structure has been analyzed and documented . This information is crucial for researchers who are working on the synthesis of new compounds or studying the compound’s interactions with other molecules .

Development of New Derivatives

The compound has been used as a base for the development of new derivatives . These new compounds can have different properties and potential applications in various fields of research .

Material Safety Data Sheet (MSDS) Studies

The compound’s safety data has been studied and documented . This information is important for ensuring the safe handling and use of the compound in research and industrial settings .

Mechanism of Action

Target of Action

The primary target of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is the Equilibrative Nucleoside Transporters (ENTs), specifically ENT2 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It has been demonstrated that this compound is more selective to ENT2 than to ENT1

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The downstream effects of these changes can vary depending on the specific cellular context.

Result of Action

The primary result of the action of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone is the inhibition of ENTs, particularly ENT2 . This can lead to changes in nucleotide synthesis and adenosine function within the cell . The specific molecular and cellular effects can vary depending on the context.

Action Environment

The action, efficacy, and stability of [4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone can be influenced by various environmental factors. For example, the activity of ENTs can be increased in an acidic environment . .

properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASJDBFNWFFIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-4-(thiophene-2-carbonyl)piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2886268.png)

![3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2886275.png)

![(E)-6-(2-(2-ethoxybenzylidene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2886278.png)

![Ethyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2886279.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2886282.png)

![4'-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B2886283.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2886289.png)

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)